(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride
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Overview
Description
(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethyl group at the 6-position and a methanol group at the 3-position of the morpholine ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable alkylating agent to introduce the dimethyl and methanol groups. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (6,6-Dimethylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
- (3,3-Dimethylmorpholin-2-yl)methanol hydrochloride
Comparison
Compared to its analogs, (6,6-Dimethylmorpholin-3-yl)methanol hydrochloride is unique due to the position of the methanol group on the morpholine ring. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(6,6-dimethylmorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-6(3-9)4-10-7;/h6,8-9H,3-5H2,1-2H3;1H |
InChI Key |
WVBCVFHTPYDEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(CO1)CO)C.Cl |
Origin of Product |
United States |
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